molecular formula C7H10O4 B15226062 Cis-1,2-dimethyl-cyclopropanedicarboxylic acid

Cis-1,2-dimethyl-cyclopropanedicarboxylic acid

Cat. No.: B15226062
M. Wt: 158.15 g/mol
InChI Key: SLBKGBQKBVOZRI-KNVOCYPGSA-N
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Description

Cis-1,2-dimethyl-cyclopropanedicarboxylic acid is an organic compound with the molecular formula C7H10O4. It is a cyclopropane derivative where two carboxylic acid groups are attached to the cyclopropane ring at the 1 and 2 positions, and two methyl groups are attached at the same positions in a cis configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1,2-dimethyl-cyclopropanedicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dimethyl maleate with diazomethane, which results in the formation of the cyclopropane ring. The reaction conditions often require the use of a catalyst such as rhodium or copper complexes to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Cis-1,2-dimethyl-cyclopropanedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cis-1,2-dimethyl-cyclopropanedicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-1,2-dimethyl-cyclopropanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Trans-1,2-dimethyl-cyclopropanedicarboxylic acid: Similar structure but with trans configuration of methyl groups.

    1,1-dimethyl-cyclopropanedicarboxylic acid: Both methyl groups attached to the same carbon atom.

    Cyclopropane-1,2-dicarboxylic acid: Lacks the methyl groups.

Uniqueness

Cis-1,2-dimethyl-cyclopropanedicarboxylic acid is unique due to its cis configuration, which imparts distinct stereochemical properties and reactivity. This configuration can influence the compound’s interactions with other molecules and its overall chemical behavior .

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

(1S,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7+

InChI Key

SLBKGBQKBVOZRI-KNVOCYPGSA-N

Isomeric SMILES

C[C@@]1(C[C@@]1(C)C(=O)O)C(=O)O

Canonical SMILES

CC1(CC1(C)C(=O)O)C(=O)O

Origin of Product

United States

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